molecular formula C6H6BrF3N2 B1279810 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 721402-02-4

4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1279810
Key on ui cas rn: 721402-02-4
M. Wt: 243.02 g/mol
InChI Key: IFCNTZRBBLIUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202873B2

Procedure details

Dissolve 4-bromo-1,5-dimethyl-3-trifluoromethyl-1H-pyrazole (0.30 g, 1.23 mmol) in tetrahydrofuran (14.7 mL). Cool to −78° C. and add 1.7 M t-butyllithium in pentane (2.9 mL) dropwise. Stir for 3 min. at −78° C. and then add dimethylformamide (669 μL, 8.64 mmol). Stir for thirty min. at −78° C., then warm to 0° C. over 2 hr. Add 2 N hydrochloric acid (12.3 mL) and stir at room temperature for one hr. Separate layers and extract aqueous layer 2 times with DCM. Dry combined organic layers (magnesium sulfate), filter, concentrate and purify (silica gel chromatography eluting with 0:100 to 15:85 ethyl acetate:hexanes), to give the title preparation (79 mg, 33%). GC-MS: m/z=192 [M+].
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
solvent
Reaction Step Two
Quantity
669 μL
Type
reactant
Reaction Step Three
Quantity
12.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:9]([F:12])([F:11])[F:10])=[N:4][N:5]([CH3:8])[C:6]=1[CH3:7].C([Li])(C)(C)C.CN(C)[CH:20]=[O:21].Cl>O1CCCC1.CCCCC>[CH3:8][N:5]1[C:6]([CH3:7])=[C:2]([CH:20]=[O:21])[C:3]([C:9]([F:12])([F:11])[F:10])=[N:4]1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1C(=NN(C1C)C)C(F)(F)F
Name
Quantity
14.7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2.9 mL
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
669 μL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
12.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir for 3 min. at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for thirty min. at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warm to 0° C. over 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
stir at room temperature for one hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Separate layers and extract aqueous layer 2 times with DCM
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography eluting with 0:100 to 15:85 ethyl acetate:hexanes)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (79 mg, 33%)

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
CN1N=C(C(=C1C)C=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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